Sorbifolin
Overview
Description
Sorbifolin is a flavone glucoside . It can be isolated from the Pterogyne nitens . It has myeloperoxidase inhibitory and radical scavenging activities . It is also a MPO inhibitor with an IC50 value of 19.2 nM .
Synthesis Analysis
This compound has been isolated from the leaves of Sorbaria sorbifolia . Its structure has been established as scutellarein 7-O-α-L-rhamnopyranosyl- (4»1)-O-β-D-xylopyranoside . The enzymatic and stepwise acid hydrolyses of this compound have yielded a new monoside, desxylothis compound (scutellarein 7-O-α-L-rhamnopyranoside) .Molecular Structure Analysis
The molecular formula of this compound is C16H12O6 . Its average mass is 300.263 Da and its mono-isotopic mass is 300.063385 Da .Chemical Reactions Analysis
The enzymatic and stepwise acid hydrolyses of this compound have yielded a new monoside, desxylothis compound (scutellarein 7-O-α-L-rhamnopyranoside) .Physical And Chemical Properties Analysis
This compound is a flavone glucoside . Its molecular formula is C16H12O6 . Its average mass is 300.263 Da and its mono-isotopic mass is 300.063385 Da .Scientific Research Applications
Chemical Structure and Synthesis : Sorbifolin was first isolated from the roots and stems of Spathelia sorbifolia L., with its structure elucidated through spectroscopic means and chemical transformations (Chan, Taylor, & Willis, 1967).
Flavonoid Glycoside Identification : A new glycoside, this compound, was identified in the leaves of Sorbaria sorbifolia as scutellarein 7-O-α-L-rhamnopyranosyl-(4»1)-O-β-D-xylopyranoside (Zaitsev, Makarova, & Komissarenko, 1969).
Antigiardial Properties : this compound showed anti-giardial activity when isolated from the leaves of Aphelandra scabra (Hernández-Bolio et al., 2015).
Therapeutic Applications : Molecular docking analysis suggested that this compound could be a potential ligand for managing diabetes mellitus (Singh, Singh, & Kumar Singh, 2019).
Occurrence in Various Plants : this compound has been reported in different plants, including Thymus herba barona and Sorbaria stellipila (Corticchiato et al., 1995; Arisawa, Takakuwa, & Nakaoki, 1970).
Inhibitory Activities : this compound has been found to inhibit myeloperoxidase and possess radical scavenging activities, contributing to its potential as an anti-inflammatory agent (Fernandes et al., 2008).
Anti-tumor Properties : this compound was identified as a promising drug candidate for the treatment of Ewing Sarcoma due to its ability to inhibit EYA3 protein, which is involved in tumor growth and angiogenesis (Shah & Kim, 2022).
Antiviral Effects : this compound demonstrated in vitro anti-HCV activity, inhibiting the entry of Hepatitis C virus (Shimizu et al., 2017).
Mechanism of Action
properties
IUPAC Name |
5,6-dihydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-13-7-12-14(16(20)15(13)19)10(18)6-11(22-12)8-2-4-9(17)5-3-8/h2-7,17,19-20H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWARRXZVZDFPQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177697 | |
Record name | 4H-1-Benzopyran-4-one, 5,6-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23130-22-5 | |
Record name | 4H-1-Benzopyran-4-one, 5,6-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023130225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1-Benzopyran-4-one, 5,6-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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